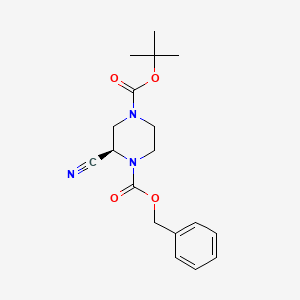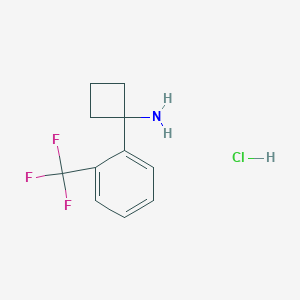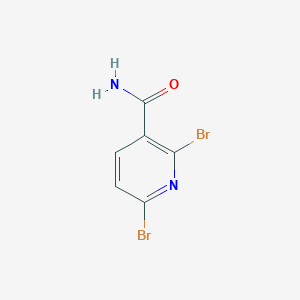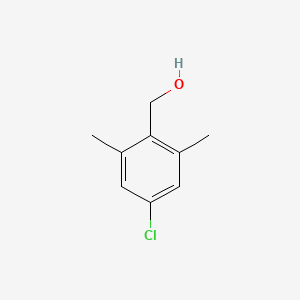
(4-Chloro-2,6-dimethylphenyl)methanol
Descripción general
Descripción
“(4-Chloro-2,6-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “(4-Chloro-2,6-dimethylphenyl)methanol” is 1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 . This indicates that the molecule consists of a benzene ring with two methyl groups, a chlorine atom, and a methanol group attached.
Aplicaciones Científicas De Investigación
Catalytic Synthesis
- Synthesis of Dimethylphenol : Research has shown effective methods for synthesizing 2,6-dimethylphenol, an important chemical in various applications, from methanol and cyclohexanol using magnesium oxide-supported chromium catalysts. This process is significant in the formation of 2,6-dimethylphenol using methanol as a methyl group source (Wang et al., 1995).
Polymer Synthesis
- Creation of Functional Polymers : A novel method for the preparation of α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) oligomers is presented. This method involves oxidative copolymerization and is valuable for creating new classes of polymers with high thermal reactivity (Nava & Percec, 1986).
Environmental Applications
- Airborne Chlorine Monitoring : A study developed a new solid sorbent suitable for personal monitoring of exposure to chlorine. This sorbent, which involves the reaction of chlorine with 2,6-dimethylphenol, indicates potential applications in environmental safety and monitoring (Rando & Poovey, 1993).
Catalytic Research
- Catalyst Development for Synthesis Processes : Research has been done on developing catalyst systems using aromatic amine ligands and copper(I) chloride for polymerizing 2,6-dimethylphenol. This study is crucial in understanding and improving the efficiency of catalyst systems in polymer synthesis (Kim et al., 2018).
Analytical Chemistry
- Optimization of Analytical Systems : A study focusing on optimizing the multivariate signal in a continuous flow system with electrochemical detection for analyzing phenolic compounds, including 2,4-dimethylphenol, highlights the relevance of (4-Chloro-2,6-dimethylphenyl)methanol in analytical chemistry (Rueda et al., 2003).
Propiedades
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCDDBRBDSIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,6-dimethylphenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

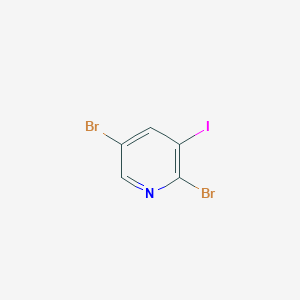
![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
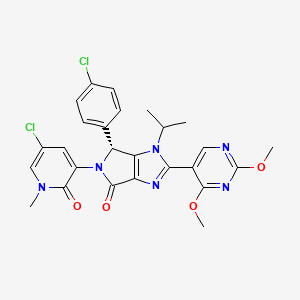
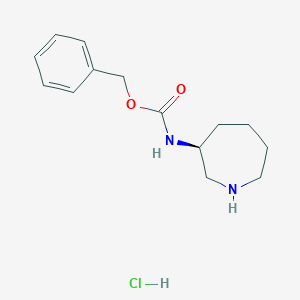
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)
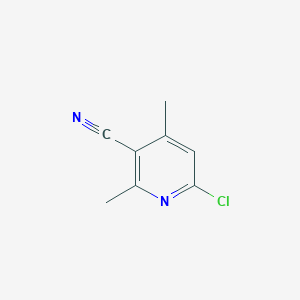
![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
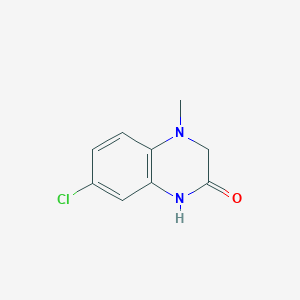
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

